molecular formula C11H11BrO2 B8698127 1-(3-Bromophenyl)pentane-2,4-dione CAS No. 82129-61-1

1-(3-Bromophenyl)pentane-2,4-dione

Cat. No.: B8698127
CAS No.: 82129-61-1
M. Wt: 255.11 g/mol
InChI Key: MTABIMKUEAPOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)pentane-2,4-dione is a bromine-substituted β-diketone compound of significant interest in organic and medicinal chemistry research. Its structure features a pentane-2,4-dione backbone linked to a 3-bromophenyl group, making it a versatile intermediate for synthesizing more complex heterocyclic systems. Researchers utilize this and closely related diketones as key precursors in the Paal-Knorr reaction for the synthesis of pyrrole derivatives, which are central motifs in the development of fluorescent probes and inhibitors for enzymes like cyclooxygenase-2 (COX-2) . Furthermore, β-diketones of this type are fundamental building blocks for preparing pyrazole libraries through reactions with substituted arylhydrazines . The resulting pyrazoles have demonstrated potent biological activity, including anti-proinflammatory effects by acting as blockers of platelet-activating factor (PAF)-initiated Ca2+ signaling, a key pathway in inflammatory response . The bromine atom on the phenyl ring offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies. This compound is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

82129-61-1

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

1-(3-bromophenyl)pentane-2,4-dione

InChI

InChI=1S/C11H11BrO2/c1-8(13)5-11(14)7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3

InChI Key

MTABIMKUEAPOHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CC1=CC(=CC=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Pentane-2,4-dione Derivatives
Compound Name Substituent Molecular Weight H-Bond Acidity H-Bond Basicity Melting Point (°C)
Pentane-2,4-dione None 100.12 None High -23 (liquid)
1,1,1-Trifluoropentane-2,4-dione CF3 154.09 Significant Moderate 35–37
3-Chloropentane-2,4-dione Cl 136.58 None High 45–47
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione 4-F-C6H4, CH3 208.23 None Moderate N/A
3-({(4-Bromophenyl)thio}pentane-2,4-dione 4-Br-C6H4-S 285.97 None Moderate 70–71
1-(3-Bromophenyl)pentane-2,4-dione (inferred) 3-Br-C6H4 ~243.10 None Moderate N/A

Key Observations :

  • Hydrogen Bonding : Alkyl and aryl derivatives (e.g., 3-chloropentane-2,4-dione) retain the high hydrogen bond basicity of pentane-2,4-dione due to the diketone moiety. Fluorinated derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) exhibit significant hydrogen bond acidity, unlike brominated analogs .
  • This contrasts with fluorine substituents, which may enhance acidity .

Preparation Methods

Base-Catalyzed Condensation

A representative procedure employs potassium tert-butoxide (KOBu) in tetrahydrofuran (THF) to deprotonate acetylacetone, followed by reaction with ethyl 3-bromophenylacetate. The reaction proceeds at 25°C for 12–24 hours, yielding the target compound in 68–72% after column chromatography. Key parameters include:

  • Molar ratio : 1:1.2 (acetylacetone to ester)

  • Base : KOBu (2.5 equiv)

  • Solvent : THF

  • Yield : 70% (average)

Side products, such as 1,3-diketone oligomers, are minimized by maintaining anhydrous conditions.

Transition Metal-Catalyzed Coupling

Recent advances leverage gold(I) catalysts for direct C–H functionalization of β-diketones.

Gold(I)-Mediated Alkyne Hydration

A 2020 study demonstrated the use of (triphenylphosphine)gold(I) chloride (PPh₃AuCl) and silver trifluoromethanesulfonate (AgOTf) in methanol to hydrate 3-(3-bromophenyl)prop-1-yn-1-yl acetate. The reaction achieves 96% yield under ambient conditions:

  • Catalyst loading : 2.5 mol% PPh₃AuCl

  • Additive : 3 mol% AgOTf

  • Reaction time : 12 hours

  • Solvent : Methanol

Mechanistic studies suggest Au(I) activates the alkyne for nucleophilic attack by water, followed by keto-enol tautomerization to the β-diketone.

Alkylation of Preformed β-Diketones

Direct alkylation of pentane-2,4-dione with 3-bromobenzyl halides offers a streamlined route.

Phase-Transfer Alkylation

A 2021 protocol uses 3-bromobenzyl bromide, pentane-2,4-dione, and tetrabutylammonium bromide (TBAB) in a biphasic water/dichloromethane system. Sodium hydroxide (2M) facilitates deprotonation, with a 65% isolated yield after 6 hours:

  • Temperature : 60°C

  • Molar ratio : 1:1.2 (diketone to benzyl bromide)

  • Catalyst : TBAB (10 mol%)

Reformatsky Reaction with Ethyl Bromoacetate

Ethyl bromoacetate serves as an electrophilic acetyl equivalent in this zinc-mediated method.

Zinc Enolate Formation

Zinc dust activates ethyl bromoacetate in dry THF, generating a nucleophilic enolate. Quenching with 3-bromophenylacetyl chloride yields the β-diketone in 58% yield:

  • Reaction time : 8 hours

  • Workup : Aqueous NH₄Cl extraction

  • Limitation : Requires strict anhydrous conditions

Comparative Analysis of Methods

Method Yield (%) Reaction Time Catalyst/Conditions
Claisen Condensation7012–24 hKOBu, THF
Au(I)-Catalyzed Hydration9612 hPPh₃AuCl/AgOTf, MeOH
Phase-Transfer Alkylation656 hTBAB, NaOH/H₂O–CH₂Cl₂
Reformatsky Reaction588 hZn, THF

The Au(I)-catalyzed method offers superior yields and milder conditions, though catalyst cost may limit industrial scalability. Claisen condensation remains preferable for large-scale synthesis due to reagent availability.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF) enhance enolate stability in alkylation reactions, improving yields by 15–20% compared to nonpolar solvents.

Acidic Workup Considerations

Post-reaction treatment with dilute HCl (1M) prevents diketone decomposition during extraction, particularly in methods involving strong bases.

Industrial-Scale Production Challenges

While lab-scale syntheses achieve >90% purity, industrial processes face hurdles:

  • Byproduct Formation : Over-alkylation generates 1,3,5-trisubstituted derivatives, necessitating gradient chromatography.

  • Catalyst Recycling : Homogeneous Au(I) catalysts require costly recovery steps, though recent advances in supported Au nanoparticles show promise.

Emerging Techniques

Continuous Flow Synthesis

A 2023 study reported a microreactor-based system for Claisen condensations, reducing reaction time to 30 minutes with 82% yield.

Photocatalytic Methods

Visible-light-mediated C–H activation using Ru(bpy)₃²⁺ enables room-temperature synthesis, albeit with moderate yields (55%) .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(3-Bromophenyl)pentane-2,4-dione?

  • Methodology : A plausible route involves bromination of a pre-formed phenylpentanedione derivative. For example, Friedel-Crafts acylation could introduce the diketone moiety to a brominated aromatic precursor. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 3-bromophenylboronic acid and a functionalized diketone precursor may yield the target compound. Reaction optimization (e.g., temperature, catalyst loading) is critical for regioselectivity and yield .

Q. How should purity and structural integrity be validated post-synthesis?

  • Analytical Techniques :

  • Chromatography : Column chromatography using silica gel (SiO₂) with eluents like ethyl acetate/petroleum ether (1:19 ratio) effectively removes byproducts .
  • Spectroscopy :
  • ¹H NMR : Expect peaks for diketone protons (δ ~2.2–2.8 ppm), aromatic protons (δ ~7.0–7.5 ppm), and splitting patterns reflecting substitution on the phenyl ring.
  • IR : Strong carbonyl stretches (~1700–1750 cm⁻¹) confirm diketone functionality .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles) to prevent skin/eye contact, as diketones like pentane-2,4-dione are irritants .
  • Work in a fume hood to avoid inhalation; brominated aromatics may release toxic vapors.
  • Emergency measures: Immediate washing for skin contact and medical evaluation for chronic exposure .

Advanced Research Questions

Q. How does the meta-bromine substituent influence electronic properties and reactivity?

  • Electronic Effects : The electron-withdrawing bromine at the meta position deactivates the phenyl ring, directing electrophilic attacks to less hindered positions. This alters the compound’s reactivity in nucleophilic substitutions (e.g., SNAr) or coordination chemistry compared to para-substituted analogs .

Q. Can this compound act as a ligand in metal complexes?

  • Coordination Chemistry : The diketone moiety can chelate metals (e.g., Mo, Cu) via its enolate form. For instance, derivatives of pentane-2,4-dione form stable complexes with molybdenum(VI), as seen in studies with pyrazole-functionalized ligands . The bromophenyl group may enhance steric bulk or tune electronic properties for catalytic applications .

Q. What computational approaches predict the stability of derivatives under varying conditions?

  • Modeling Strategies :

  • DFT Calculations : Predict bond dissociation energies (BDEs) for the C-Br bond to assess stability.
  • Molecular Dynamics : Simulate solvent interactions to optimize recrystallization conditions.
  • TD-DFT : Correlate UV-Vis spectra with electronic transitions for photostability studies .

Contradictions and Limitations

  • While bromination methods for similar compounds (e.g., 3-bromopentane) use HBr or Br₂ , direct bromination of phenylpentanedione may require regioselective control to avoid over-bromination.
  • Limited toxicity data specific to this compound necessitate extrapolation from pentane-2,4-dione hazards .

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